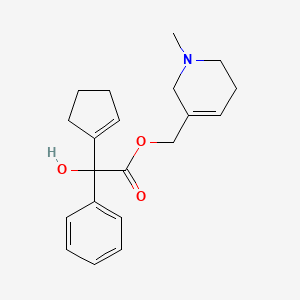![molecular formula C25H21N3O3 B13736403 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]- CAS No. 13824-00-5](/img/structure/B13736403.png)
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]- is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]- typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-methyl aniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-N-(4-methoxyphenyl)-2-naphthalenecarboxamide under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Widely used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]- involves its interaction with molecular targets through its azo linkage and aromatic rings. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological molecules, leading to its observed effects. The specific pathways and targets depend on the context of its application, such as its use in biological systems or as a dye.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-(2-methoxyphenylazo)-2-naphthalenecarboxamide
- 3-Hydroxy-2’-methyl-2-naphthalenecarboxamide
- 4’-Chloro-3-hydroxy-2’-methyl-2-naphthalenecarboxamide
Uniqueness
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]- is unique due to its specific substitution pattern on the naphthalene ring and the presence of both methoxy and methyl groups on the phenyl rings. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.
Properties
CAS No. |
13824-00-5 |
|---|---|
Molecular Formula |
C25H21N3O3 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H21N3O3/c1-16-7-9-19(10-8-16)27-28-23-21-6-4-3-5-17(21)15-22(24(23)29)25(30)26-18-11-13-20(31-2)14-12-18/h3-15,29H,1-2H3,(H,26,30) |
InChI Key |
UWMSGQGNEWJUMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


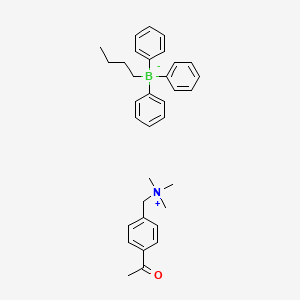
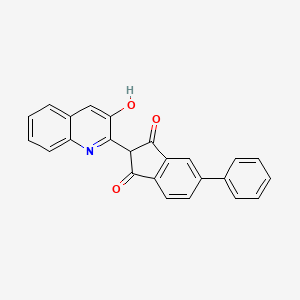
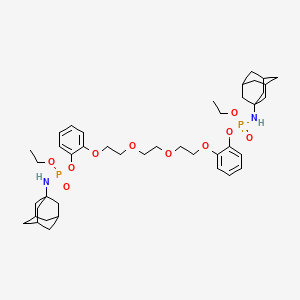
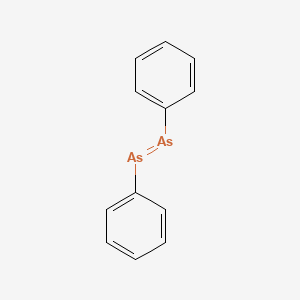
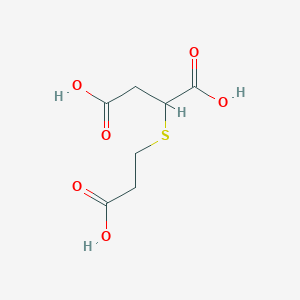
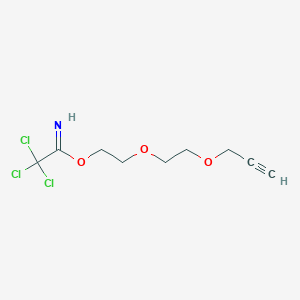
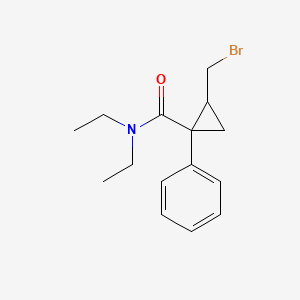

![5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide](/img/structure/B13736368.png)
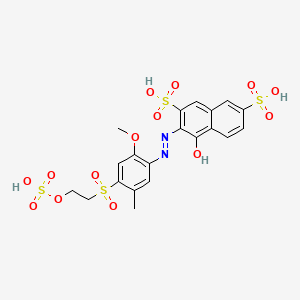
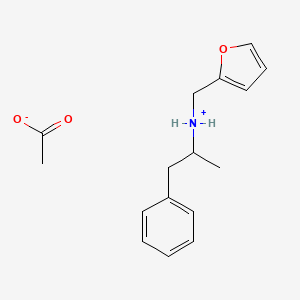
![1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea](/img/structure/B13736387.png)
